![molecular formula C14H20BrNZn B14898249 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide is an organozinc compound used in various organic synthesis reactions. It is known for its role in facilitating cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This compound is valuable in the field of organic chemistry due to its reactivity and ability to form complex molecular structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide typically involves the reaction of 3-[(N-Methylcyclohexylamino)methyl]phenylmagnesium bromide with zinc bromide. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as the solvent. The process involves the following steps:
- Preparation of 3-[(N-Methylcyclohexylamino)methyl]phenylmagnesium bromide by reacting 3-[(N-Methylcyclohexylamino)methyl]bromobenzene with magnesium in the presence of THF.
- Addition of zinc bromide to the prepared Grignard reagent to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The compound participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism of action of 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include:
Transmetalation: Transfer of the organozinc group to a metal catalyst.
Oxidative Addition: Formation of a new metal-carbon bond.
Reductive Elimination: Release of the final product with the formation of a new carbon-carbon bond.
類似化合物との比較
3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide is unique due to its specific structure and reactivity. Similar compounds include:
3-[(N-Methylcyclohexylamino)methyl]phenylmagnesium bromide: Used in similar cross-coupling reactions but involves magnesium instead of zinc.
3-[(N-Methylcyclohexylamino)methyl]phenylboronic acid: Another compound used in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.
The uniqueness of this compound lies in its ability to form stable organozinc intermediates, which are highly reactive and useful in various synthetic applications.
特性
分子式 |
C14H20BrNZn |
|---|---|
分子量 |
347.6 g/mol |
IUPAC名 |
bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine |
InChI |
InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4,8-9,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
NEMIPYLJQGUBIE-UHFFFAOYSA-M |
正規SMILES |
CN(CC1=CC=C[C-]=C1)C2CCCCC2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








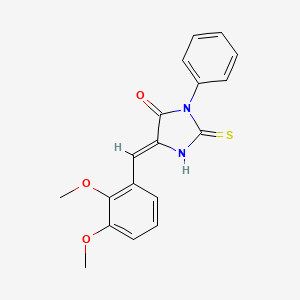
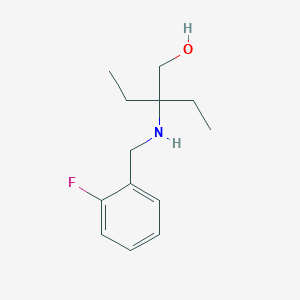
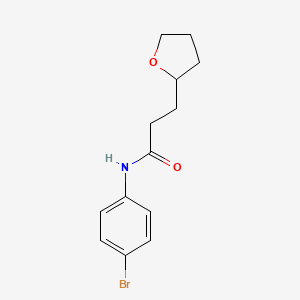
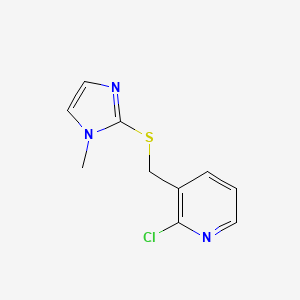
![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)

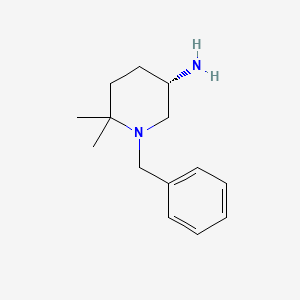
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
